2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE
Overview
Description
2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a benzyloxy phenyl group, and a methoxy phenyl acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, the introduction of the benzyloxy phenyl group, and the attachment of the methoxy phenyl acetamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce different amine or alcohol derivatives.
Scientific Research Applications
2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE: shares similarities with other quinoline derivatives and benzyloxy phenyl compounds.
4-(BENZYLOXY)PHENOL: A related compound with a simpler structure, often used as a starting material in organic synthesis.
2-[4-(BENZYLOXY)PHENYL]ETHANOL:
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and moieties, providing a versatile platform for various chemical reactions and applications. Its potential biological activity and therapeutic applications further enhance its significance in scientific research.
Properties
IUPAC Name |
2-[[3-cyano-5-oxo-4-(4-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N3O4S/c1-38-25-10-5-9-23(17-25)34-29(37)20-40-32-26(18-33)30(31-27(35-32)11-6-12-28(31)36)22-13-15-24(16-14-22)39-19-21-7-3-2-4-8-21/h2-5,7-10,13-17,30,35H,6,11-12,19-20H2,1H3,(H,34,37) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYHEDADNSFLCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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